molecular formula C12H12N2O3S2 B1634685 Pth-S-Carboxymethylcysteine

Pth-S-Carboxymethylcysteine

Cat. No.: B1634685
M. Wt: 296.4 g/mol
InChI Key: BZNVDUCTHUKQRI-VIFPVBQESA-N
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Description

Historical Context and Evolution of Phenylthiohydantoin Chemistry in Protein Structural Analysis

The foundation of modern protein sequencing was laid in 1950 by Pehr Edman, who developed a method for the sequential degradation of peptides. mtoz-biolabs.comnumberanalytics.combitesizebio.com This technique, now known as Edman degradation, was a significant leap forward from earlier, more cumbersome methods. numberanalytics.com Initially a manual process, the 1960s and 1970s saw the automation of Edman degradation, which, when combined with high-performance liquid chromatography (HPLC), greatly improved the speed and accuracy of sequencing, allowing for the determination of sequences up to 30 residues long. mtoz-biolabs.com

The advent of mass spectrometry in the 1990s revolutionized proteomics, offering higher throughput and the ability to analyze complex protein mixtures and post-translational modifications. mtoz-biolabs.comnovor.cloud While mass spectrometry has become the dominant technology for large-scale protein sequencing, Edman degradation, and the analysis of PTH derivatives, remains a crucial tool for specific applications. mtoz-biolabs.comnovor.cloud It is particularly valued for its precision in determining the N-terminal sequence of proteins, a critical piece of information for protein identification and characterization. mtoz-biolabs.comletstalkacademy.com

Pth-S-Carboxymethylcysteine: A Critical Derivative in Contemporary Amino Acid Sequencing Methodologies

This compound is the phenylthiohydantoin derivative of S-Carboxymethylcysteine. S-Carboxymethylcysteine is not one of the 20 common proteinogenic amino acids but is a chemically modified form of cysteine. uhcl.edunih.gov In protein sequencing, cysteine residues, which can form disulfide bonds, are often reduced and then alkylated to prevent re-oxidation and to facilitate sequencing. uhcl.edunih.gov Treatment with iodoacetic acid results in the formation of S-Carboxymethylcysteine. uhcl.edu

The identification of this compound during Edman degradation confirms the presence and position of a cysteine residue in the original protein sequence. This is crucial for understanding a protein's structure and function, as disulfide bonds play a vital role in protein folding and stability. The analysis of this compound is typically carried out using HPLC, where it has a distinct retention time, allowing for its unambiguous identification among the other PTH-amino acid derivatives. researchgate.netumich.edu Mass spectrometry can also be employed for the confirmation of PTH-amino acid identities, including this compound. nih.govacs.org

Detailed Research Findings

Recent research continues to refine the methods for detecting and quantifying PTH derivatives. The use of advanced analytical techniques, such as tandem mass spectrometry, allows for high-sensitivity detection of PTH-amino acids, including this compound, at attomole levels. pnas.org This enhanced sensitivity is critical for sequencing minute amounts of protein. Furthermore, specific protocols have been developed to optimize the separation of various PTH derivatives by HPLC, ensuring accurate identification. For instance, the use of specific solvent systems and column chemistries allows for the clear resolution of this compound from other derivatives that might have similar properties. researchgate.netnih.gov

The chemical properties of this compound have also been a subject of study. For example, its stability under the conditions of Edman degradation and its chromatographic behavior have been well-characterized to ensure reliable sequencing results. tandfonline.com These detailed investigations underscore the continued importance of this compound as a key analyte in the precise determination of protein primary structure.

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Formula C12H12N2O3S2 fujifilm.com
Molecular Weight 296.37 g/mol fujifilm.com
CAS Number 29635-91-4 fujifilm.com
Appearance Standard for Amino Acid Sequence Analysis fujifilm.comfujifilm.com
Purity 99.0+% (HPLC) fujifilm.comfujifilm.com
Storage 2-10 degrees C fujifilm.comfujifilm.com

Interactive Data Table: Analytical Methods for PTH-Amino Acid Identification

Analytical TechniqueDescriptionKey Advantages
High-Performance Liquid Chromatography (HPLC) Separates PTH-amino acids based on their physicochemical properties, allowing for identification by retention time. mtoz-biolabs.comHigh precision and reproducibility. mtoz-biolabs.com
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized PTH-amino acids, providing definitive identification. ontosight.aiHigh sensitivity and specificity; can identify modified amino acids. ontosight.ai
Tandem Mass Spectrometry (MS/MS) Fragments PTH-amino acids and analyzes the resulting fragment ions for structural confirmation. nih.govProvides detailed structural information, aiding in unambiguous identification.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2O3S2

Molecular Weight

296.4 g/mol

IUPAC Name

2-[[(4R)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]methylsulfanyl]acetic acid

InChI

InChI=1S/C12H12N2O3S2/c15-10(16)7-19-6-9-11(17)14(12(18)13-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,15,16)/t9-/m0/s1

InChI Key

BZNVDUCTHUKQRI-VIFPVBQESA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CSCC(=O)O

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)[C@@H](NC2=S)CSCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CSCC(=O)O

Origin of Product

United States

Formation and Derivatization Pathways for Pth S Carboxymethylcysteine

Chemical Precursor: S-Carboxymethylcysteine Formation from Cysteine Residues

The journey to identifying Pth-S-Carboxymethylcysteine begins with the creation of its direct chemical precursor, S-Carboxymethylcysteine (CMC), from cysteine residues within a peptide or protein. nih.gov This initial modification is essential because native cysteine can complicate sequencing analysis due to the reactivity of its thiol group and its ability to form disulfide bonds. The formation of CMC provides a stable, negatively charged derivative that is readily distinguished during sequencing.

This conversion is primarily achieved through the deliberate S-alkylation of cysteine's thiol group. researchgate.net However, CMC can also be formed through the reaction of cysteine with α-dicarbonyl compounds, such as glyoxal (B1671930), which can be present in biological systems. nih.govescholarship.org The efficiency of this particular reaction is substrate-dependent, with yields reported at 32% or lower, and is influenced by the concentration of the dicarbonyl compound and incubation time. nih.gov For analytical protein sequencing, a more controlled and efficient chemical synthesis is employed, commonly involving the reduction of cystine to cysteine, followed by its reaction with an alkylating agent like monochloroacetic acid or iodoacetic acid. longdom.orgnih.gov

Strategies for Alkylation of Cysteine Thiol Groups in Peptides and Proteins

Alkylation is a critical step in protein chemistry designed to "cap" the thiol groups of cysteine residues, thereby preventing the formation of disulfide bonds and ensuring the protein remains in a reduced state. collectionscanada.gc.ca This process involves forming a stable, irreversible thioether bond, a modification essential for accurate protein sequencing and many proteomics workflows. collectionscanada.gc.capnas.org The alkylation can be performed with the protein in solution or immobilized on a solid-phase support. researchgate.net

A variety of alkylating agents are used to modify cysteine residues, with the choice of agent depending on the specific requirements of the downstream analysis.

Iodoacetic Acid: This is the classic reagent used to introduce a carboxymethyl group onto the cysteine thiol, forming S-Carboxymethylcysteine. The addition of the negatively charged carboxyl group can alter the peptide's properties, which is useful for certain analytical separations. nih.govpnas.org

Iodoacetamide (B48618): A related and very common reagent that adds a carboxamidomethyl group. It is widely used to block cysteine residues in proteomics to ensure proper enzymatic digestion and analysis by mass spectrometry. collectionscanada.gc.ca

N-ethylmaleimide (NEM): This reagent reacts specifically with cysteine thiols to form a stable adduct, making it a standard choice for preserving the reduced state of proteins for biochemical assays. collectionscanada.gc.ca

Acrylamide and 4-vinylpyridine: These are also effective thiol-modifying reagents used to protect cysteine residues prior to Edman degradation or mass spectrometry. pnas.org Acrylamide has been used in isotopic labeling strategies to help identify cysteine-containing peptides in mass spectra. pnas.org

Table 1: Common Alkylating Agents for Cysteine Residues

Alkylating Agent Resulting Cysteine Derivative Key Application Reference(s)
Iodoacetic Acid S-Carboxymethylcysteine Protection of thiols for sequencing; introduces a negative charge. pnas.org, nih.gov
Iodoacetamide S-Carboxamidomethylcysteine Capping cysteine residues to prevent disulfide bonds; common in proteomics. collectionscanada.gc.ca
N-ethylmaleimide (NEM) NEM-adduct Preserving the reduced state of proteins for biochemical studies. collectionscanada.gc.ca
Acrylamide S-propioamide-cysteine Quantitative protection of thiols; isotopic labeling for mass spectrometry. pnas.org

Specificity and Efficiency of Carboxymethylation Reactions for Analytical Applications

For the quantitative analysis of proteins and peptides, the carboxymethylation reaction must be both highly specific and efficient. The goal is to modify every cysteine residue completely and homogeneously without inadvertently altering other amino acid side chains. pnas.org

Specificity: The nucleophilicity of the cysteine thiol group makes it the primary target for alkylating agents like iodoacetic acid. nih.gov Under controlled conditions, the reaction is highly specific. One study using a fluorescent iodoacetamide analog demonstrated the quantitative conversion of cysteine to its S-carboxymethyl derivative with no evidence of other modified amino acids. i-med.ac.at However, the reaction is not perfectly specific under all conditions. Prolonged exposure or non-optimal pH can lead to side reactions, most notably the alkylation of histidine, and to a lesser extent, methionine and tryptophan, although these reactions are significantly less efficient than the reaction with cysteine. nih.gov Since the alkylation of cysteine is nearly instantaneous, reaction times are typically kept short (e.g., 30 minutes) and are often performed in the dark to maintain specificity. nih.govresearchgate.net

Efficiency: Achieving a high reaction yield is critical for accurate sequencing. Incomplete alkylation means that at the cysteine position in the sequence, no signal (or a diminishing signal) will be detected, complicating the interpretation of the protein's primary structure. While reactions with endogenous compounds like glyoxal may have lower, substrate-dependent yields nih.gov, the use of iodoacetic acid in a dedicated sample preparation protocol is designed to drive the reaction to completion. i-med.ac.at The success of this derivatization is fundamental for the subsequent analysis by high-performance liquid chromatography (HPLC), which is used to identify the final Pth-amino acid product. pnas.orgfujifilm.com

Principles of Phenylthiohydantoin Conversion within Edman Degradation Chemistry

Once cysteine has been converted to S-Carboxymethylcysteine (CMC), the peptide is ready for sequencing via Edman degradation. This classic method, developed by Pehr Edman, determines the amino acid sequence in a stepwise manner from the N-terminus of a protein or peptide. ehu.eusmtoz-biolabs.com The core of the method is a cycle of three chemical reactions that releases the N-terminal amino acid as a stable phenylthiohydantoin (Pth) derivative, which is then identified. i-med.ac.atfujifilm.com When the N-terminal residue is S-Carboxymethylcysteine, the product of the cycle is this compound.

The Edman degradation cycle consists of three main steps:

Coupling: The peptide is treated with phenyl isothiocyanate (PITC) under mildly alkaline conditions. PITC reacts with the uncharged N-terminal α-amino group to form a phenylthiocarbamoyl-peptide (PTC-peptide). fujifilm.com

Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). This cleaves the peptide bond between the first and second amino acids, releasing the N-terminal residue as an unstable anilinothiazolinone (ATZ) derivative. fujifilm.comehu.eus The rest of the peptide chain remains intact, ready for the next cycle.

Conversion: The extracted ATZ-amino acid is treated with aqueous acid to rearrange it into the more stable phenylthiohydantoin (Pth) amino acid derivative. ehu.eus This stable this compound is then identified by chromatography, typically reverse-phase HPLC, by comparing its retention time to that of a known standard. i-med.ac.atfujifilm.com

Reaction Kinetics and Mechanisms Governing this compound Formation

The mechanism of Edman degradation is general for all amino acids, including S-Carboxymethylcysteine. nih.gov The reaction is initiated by the nucleophilic attack of the N-terminal amino group on the PITC molecule. mtoz-biolabs.com The subsequent acid-catalyzed cyclization and cleavage of the first peptide bond is the rate-limiting step. While specific kinetic parameters for the Edmanase-catalyzed cleavage of a model PTC-substrate have been reported, detailed kinetic data for the standard chemical degradation of PTC-S-Carboxymethylcysteine are not extensively documented. nih.gov

The chemical properties of the this compound derivative itself have been studied. Its analysis by gas chromatography can be aided by trimethylsilylation, a step that is also helpful for the Pth derivatives of serine, threonine, and lysine. researchgate.net This indicates certain shared chemical characteristics among these derivatives. Furthermore, under harsh acid hydrolysis conditions (a method sometimes used to confirm amino acid identity after sequencing), this compound is known to degrade primarily to alanine (B10760859), a reaction also observed with Pth-serine. publish.csiro.au The development of validated bioanalytical standards for similar derivatives, such as PTH-S-carbamidomethyl cysteine, confirms that these modified cysteine products are stable and quantifiable under standard Edman sequencing and HPLC analysis conditions. nih.gov

Factors Influencing Derivatization Yield and Purity of this compound

Yield: The efficiency of each Edman cycle is described by the repetitive yield , which is the percentage of the peptide that successfully completes a full cycle and is available for the next. Even a small loss at each step is cumulative and limits the length of sequence that can be reliably determined, typically to around 30-50 residues. collectionscanada.gc.camtoz-biolabs.com

Incomplete Reactions: Failure in either the coupling or cleavage reactions will result in a lower yield of the Pth derivative in that cycle. pnas.org

Sample Washout: For smaller, more soluble peptides, there can be physical loss of the sample during the extraction steps designed to remove reaction by-products. This is minimized by immobilizing the sample on a solid support. ehu.eus

Peptide Sequence: Certain amino acid sequences, such as an -Asn-Gly- pair, are known to cause problems that result in poor repetitive yield. escholarship.org However, S-carboxymethylcysteine itself is generally not considered a problematic residue, and sequences containing it have been determined with high repetitive yields, often exceeding 90%. pnas.org

Purity: The purity of the final this compound peak on an HPLC chromatogram is crucial for its unambiguous identification.

Sample Purity: The starting material must be highly pure. If a mixture of proteins or peptides is sequenced, multiple Pth-amino acids will be released at each cycle, making the data impossible to interpret. researchgate.net

Reaction By-products: The Edman chemistry itself generates by-products, such as dimethyl phenylthiourea (B91264) (DMPTU) and diphenylthiourea (DPTU), which can create background peaks in the HPLC analysis. fujifilm.com These background signals can interfere with the detection of certain Pth-amino acid peaks, particularly when sequencing very small amounts of sample. fujifilm.com

Chromatography Conditions: The separation of the this compound from by-products and other Pth-amino acids depends on the HPLC method. Optimized gradient elution methods generally provide better resolution and higher signal-to-noise ratios compared to isocratic methods, enhancing the purity of the detected peak. fujifilm.com

Acid Hydrolysis: Inadvertent acid hydrolysis of other peptide bonds during the cleavage step can generate new N-termini, leading to a "background" sequence that complicates the analysis of the primary sequence. ehu.eus Using highly pure, anhydrous reagents helps to minimize this side reaction. ehu.eus

Table 2: List of Chemical Compounds

Compound Name Abbreviation
S-Carboxymethylcysteine CMC
Phenylthiohydantoin Pth
Phenyl isothiocyanate PITC
Phenylthiocarbamoyl PTC
Anilinothiazolinone ATZ
Trifluoroacetic acid TFA
N-ethylmaleimide NEM
Dimethyl phenylthiourea DMPTU
Diphenylthiourea DPTU

Advanced Analytical Techniques for Characterization and Quantification of Pth S Carboxymethylcysteine

High-Resolution Chromatographic Separation Methodologies

High-resolution chromatographic techniques are essential for separating the complex mixtures of Pth-amino acids generated during Edman degradation. taylorfrancis.com Among these, High-Performance Liquid Chromatography (HPLC) is the most commonly used method, offering superior separation and quantification capabilities compared to older techniques. taylorfrancis.comnih.gov Gas-Liquid Chromatography (GLC) and Thin-Layer Chromatography (TLC) also serve as valuable tools, particularly for complementary or qualitative assessments. taylorfrancis.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for the analysis of Pth-amino acids, including Pth-S-Carboxymethylcysteine. taylorfrancis.comresearchgate.net This method is integral to automated protein sequencers, which couple the Edman degradation chemistry directly with an on-line HPLC system for the identification of the released Pth-amino acid at each cycle. shimadzu.comnih.gov The derivatization of S-Carboxymethylcysteine to its Pth form confers the necessary ultraviolet (UV) detectability for sensitive analysis by RP-HPLC. researchgate.netresearchgate.net The PTH derivative of carboxymethylcysteine is typically detected eluting slightly before the PTH derivative of glutamine. nih.gov

The successful separation of the full suite of Pth-amino acids, which have diverse polarities, relies heavily on the meticulous optimization of both the stationary and mobile phases in RP-HPLC.

Stationary Phases: A variety of reversed-phase columns have been employed to achieve high-resolution separation.

C18 (Octadecylsilane) Columns: These are the most common stationary phases, with fully end-capped C18 columns providing excellent separation. researchgate.netnih.gov Columns such as Vydac 218TP54 and Hypurity C18 are frequently utilized. researchgate.netresearchgate.net

C8 (Octylsilane) Columns: C8 columns are also used and can offer different selectivity compared to C18. nih.gov

Diphenyl Phases: Diphenyl modified silica (B1680970) has been shown to provide superior resolution for difficult-to-separate Pth-amino acids due to different elution characteristics compared to straight-chain alkane phases. dss.go.th

Cyanopropyl Columns: Packed cyanopropyl Zorbax columns have been used with supercritical CO2-based mobile phases to separate a wide range of PTH-amino acids. researchgate.net

Mobile Phases: The mobile phase composition is critical and typically involves a gradient elution of an aqueous buffer and an organic modifier.

Organic Modifiers: Acetonitrile (B52724) is a primary component of the mobile phase, often used in combination with methanol (B129727) or isopropanol. researchgate.netnih.govnih.gov

Aqueous Buffers: Buffers are used to control pH and influence selectivity. Common choices include 0.1% Trifluoroacetic acid (TFA) in water or sodium acetate (B1210297) buffer (e.g., 0.01 M, pH 4.5). nih.govnih.gov

Elution Modes: While isocratic elution systems exist, gradient elution is more common for resolving the entire mixture of Pth-amino acids within a reasonable timeframe, typically under 40 minutes. nih.govresearchgate.netnih.gov A gradient might run from an acetonitrile-methanol mixture to an isopropanol-methanol mixture or involve a changing concentration of acetonitrile in a TFA-containing buffer. researchgate.netnih.gov

Table 1: Examples of RP-HPLC Stationary and Mobile Phases for PTH-Amino Acid Separation

Stationary Phase (Column)Mobile Phase SystemElution TypeReference
Fully end-capped C180.01 M Sodium Acetate (pH 4.5), Acetonitrile, 0.02% SDSIsocratic nih.gov
Jupiter RP C-18 (5 µm)0.1% TFA in 60% MethanolIsocratic nih.gov
Vydac 218TP54 C18Eluent A: 0.1% TFA in Water; Eluent B: 0.1% TFA in AcetonitrileGradient researchgate.net
Diphenyl modified silicaDetails not specifiedNot specified dss.go.th
Cyanopropyl ZorbaxSupercritical CO2 and Tetramethylammonium (B1211777) hydroxide-modified methanolGradient researchgate.net

Several challenges can arise during the RP-HPLC analysis of Pth-amino acids, including poor resolution of certain pairs and peak tailing for acidic or basic derivatives. dss.go.thresearchgate.net To overcome these issues, various strategies are employed. The ionic strength of the mobile phase can be optimized to improve separation selectivity. researchgate.net The addition of additives like sodium dodecylsulfate (SDS) to the mobile phase has been shown to facilitate the isocratic separation of Pth-amino acids on a C18 column. nih.gov For acidic and basic Pth-amino acids, adding a base such as tetramethylammonium hydroxide (B78521) to a supercritical fluid mobile phase can minimize peak tailing and alter the elution order, thereby improving resolution. researchgate.net

A specific chemical modification strategy to aid analysis involves esterification. The formation of methyl esters can be used to alter the properties of a compound to improve its chromatographic behavior. sielc.com In the context of Pth-amino acid analysis, lyophilized HPLC fractions can be treated with 2 M HCl in methanol to convert carboxylic acid groups to their corresponding methyl esters, a process that can help in structural confirmation and potentially improve separation in subsequent analyses. nih.gov This is particularly relevant for acidic residues and could be applied to this compound to modify its polarity for better chromatographic performance.

Ultraviolet (UV) spectrophotometry is the standard detection method for Pth-amino acids following RP-HPLC separation due to the strong UV absorbance of the phenylthiohydantoin ring. nih.govresearchgate.net

Detection Wavelengths: Detection is commonly performed at multiple wavelengths to ensure the reliable identification of all derivatives.

254 nm and 266/269 nm: These are primary wavelengths for detecting the Pth moiety. nih.govgoogle.com

313 nm: A dual-channel detector operating at 254 nm and 313 nm can be quite useful for routine microanalysis. nih.gov

214/215 nm: Monitoring at a lower wavelength like 214 nm or 215 nm is also common as it corresponds to the peptide bond absorbance and can provide additional data. researchgate.netpnas.org

280 nm: This wavelength is useful for detecting aromatic amino acids. researchgate.netpnas.org

Calibration and Quantification: Quantitative analysis requires proper calibration. Linearity is established by plotting the peak area responses versus a range of known concentrations of a Pth-amino acid standard. nih.govnih.gov For this compound, a certified standard is available for this purpose. fujifilm.comfujifilm.com The method's sensitivity is high, with detection limits typically in the low picomole (pmol) range (e.g., 1 to 4 pmol). researchgate.netnih.gov For instance, eluted peaks of 2-5 nmole are easily detected at 254 nm. nih.gov

Table 2: Common UV Detection Parameters for PTH-Amino Acid Analysis

Wavelength(s)Detection LimitApplication ContextReference
254 nm2-5 nmoleGeneral PTH-amino acid separation nih.gov
254 nm and 313 nm~2.5 pmolAutomated microanalysis with a gas-phase sequencer nih.gov
215 nm and 280 nmNot specifiedTryptic mapping of carboxymethylated antibody researchgate.net
214 nm, 254 nm, 280 nmNot specifiedPeptide mapping of thioredoxin reductase pnas.org
217 nmNot specifiedQuantification of m-cresol (B1676322) in PTH formulation nih.gov

Before HPLC became the dominant method, Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), was a technique used for the identification of Pth-amino acid derivatives. taylorfrancis.com However, HPLC is now generally considered superior because it allows for the separation and quantification of all Pth-amino acids in a single run, which is a limitation of GLC and TLC methods. nih.gov Nevertheless, GLC can be used in conjunction with HPLC, particularly for analyzing multiple samples produced by an automated protein sequencer, to provide complementary data. ucla.edu

Thin-Layer Chromatography (TLC) is a valuable, rapid, and simple method for the qualitative identification and screening of Pth-amino acids. taylorfrancis.comdtic.mil While modern sequencers primarily rely on HPLC, TLC remains useful for certain applications. ualberta.ca Two-dimensional TLC on polyamide sheets is particularly effective for separating Pth-amino acids that have very close Rf-values in one-dimensional systems. scispace.com Various solvent systems have been developed to improve the resolution of complex Pth-amino acid mixtures. scispace.comnih.gov For example, a combination of toluene-n-pentane-acetic acid and acetic acid-water systems can be used for two-dimensional separation on polyamide sheets. scispace.com The detection of spots on TLC plates can be achieved using methods like iodine vapor, with a detection limit of around 1 nmole. scispace.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for this compound Analysis

High-Sensitivity Mass Spectrometric Identification and Quantification

Mass spectrometry has emerged as a cornerstone for the analysis of PTH amino acid derivatives due to its high sensitivity, specificity, and ability to provide detailed structural information. nih.govmdpi.com This is particularly crucial for low-abundance proteins and their modified residues. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for this compound Analysis

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally labile molecules like this compound. A key advantage of ESI-MS is its ability to generate intact molecular ions, which is fundamental for accurate mass determination. Research has demonstrated the development of high-sensitivity ESI-MS methodologies for PTH amino acid derivatives, achieving detection limits in the sub-femtomole range. acs.org

One optimized ESI-MS method utilizes a solvent system of methanol/dichloromethane (1:1 v/v) with 5-mM lithium triflate and a microscale electrospray nozzle, which ensures a stable electrospray at low flow rates (100–300 nL/min). acs.org This setup has shown a linear response for the signal intensity of the protonated molecule for several PTH derivatives across a concentration range of 50–1000 fmol/µL. acs.org The combination of liquid chromatography with ESI-MS (LC/ESI-MS) is a powerful approach for analyzing complex mixtures containing this compound. researchgate.net

Tandem mass spectrometry (MS/MS) is an indispensable tool for the unambiguous structural confirmation of this compound. This technique involves the selection of a specific precursor ion (the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ion spectrum is a unique fingerprint of the molecule, providing definitive structural information.

Collision-induced dissociation product ion spectra have been successfully obtained for numerous PTH derivatives, including this compound. acs.org This fragmentation pattern allows for the differentiation of isomeric compounds, such as leucine (B10760876) and isoleucine, based on their distinct CID spectra. acs.org This capability is crucial for accurate protein sequencing and the identification of post-translational modifications.

For highly sensitive and selective quantification of this compound, particularly at trace levels, selected reaction monitoring (SRM) is the method of choice. SRM, performed on a triple-quadrupole tandem mass spectrometer, involves monitoring specific precursor-to-product ion transitions. This high degree of specificity significantly reduces chemical noise and enhances the signal-to-noise ratio, enabling the detection of minute quantities of the target analyte.

The utility of SRM has been demonstrated by achieving sub-femtomole detection limits for PTH derivatives. acs.org In recent years, a more advanced version of this technique, multiple reaction monitoring–mass spectrometric immunoassay (MRM-MSIA), has been developed. This method combines the selectivity of immunoassays with the specificity and sensitivity of MRM-MS, further enhancing the ability to detect and quantify specific protein fragments and their modifications. mdpi.com

Table 1: Key Mass Spectrometric Parameters for this compound Analysis

Parameter Technique Description Advantage
Ionization ESI Soft ionization, generates intact molecular ions. Suitable for polar, thermally labile molecules.
Structural Confirmation MS/MS (CID) Fragmentation of precursor ion to produce a unique product ion spectrum. Provides definitive structural identification and differentiation of isomers.
Quantification SRM / MRM Monitors specific precursor-to-product ion transitions. High sensitivity and specificity for trace analysis and absolute quantification.

Electron Impact Mass Spectrometry (EI-MS) Considerations and Limitations for Cysteine Derivatives

Electron impact mass spectrometry (EI-MS) is a classic ionization technique that involves bombarding molecules with high-energy electrons. While powerful for many volatile and thermally stable compounds, EI-MS has significant limitations for the analysis of cysteine derivatives like this compound. The high energy of EI often leads to extensive fragmentation and the absence of a distinct molecular ion peak. This makes it challenging to determine the molecular weight and obtain clear structural information for these types of compounds. The non-volatile nature of many amino acid derivatives further complicates their analysis by traditional EI-MS without prior chemical derivatization to increase volatility.

Isotopic Labeling Approaches for Enhanced Quantification Accuracy of this compound

Isotopic labeling is a powerful strategy to enhance the accuracy of quantification in mass spectrometry. This approach involves the use of stable isotope-labeled internal standards that are chemically identical to the analyte but have a different mass. By adding a known amount of the labeled standard to a sample, the analyte concentration can be determined by measuring the ratio of the signal intensities of the native and labeled compounds.

This method effectively corrects for variations in sample preparation, chromatographic separation, and ionization efficiency, leading to highly accurate and precise quantification. nih.gov The use of stable isotope-labeled internal standards is a key component in developing reference measurement procedures for peptide and protein quantification. nih.gov For instance, in the broader context of peptide hormone analysis, including analytic standards and stable isotope-labeled internal standards allows for the precise quantification of various fragments. nih.gov

Chemical Stability Studies of this compound in Analytical Processes

The chemical stability of this compound throughout the analytical workflow is crucial for obtaining reliable and reproducible results. Pth derivatives can be susceptible to degradation under certain conditions, which can impact both qualitative and quantitative analyses.

Studies on related compounds, such as the antibody otelixizumab, have involved assessing critical quality attributes through various stability-indicating analytical methods. nih.gov For instance, the alkylation of cysteine residues with iodoacetate to form S-carboxymethylcysteine is a critical step to prevent the reformation of disulfide bonds. nih.gov The stability of this modification is essential for accurate subsequent analysis, such as peptide mapping by reverse-phase HPLC. nih.gov

Furthermore, the stability of peptides and their derivatives is a significant concern in the preanalytical phase of clinical laboratory testing. d-nb.info Factors such as sample collection, storage temperature, and the type of collection tube (e.g., EDTA plasma versus serum) can influence the stability of peptides like parathyroid hormone and its fragments. d-nb.info While specific stability data for this compound under various analytical conditions is not extensively detailed in the provided context, the general principles of peptide and amino acid derivative stability apply. It is important to control factors like pH, temperature, and exposure to oxidizing agents to minimize degradation during analysis. For example, oxidation of methionine residues is a common modification that can be monitored by mass spectrometry. nih.gov

Evaluation of Degradation Pathways and Formation of Byproducts

The analysis of this compound, like other phenylthiohydantoin (PTH) amino acid derivatives, involves understanding its stability and potential degradation. Under specific analytical conditions, particularly strong acid hydrolysis, this compound undergoes a defined degradation pathway.

Research shows that during the process of acid hydrolysis, which is often used for the quantitative identification of PTH derivatives, this compound is not recovered in its original form. Instead, it degrades to form a simpler amino acid, alanine (B10760859). publish.csiro.autaylorandfrancis.com This conversion is a consistent and predictable outcome under these conditions. The sulfone derivative of S-carboxymethylcysteine is also known to be unstable under acid hydrolysis, similarly decomposing to yield alanine. nih.gov

This degradation pathway is significant in protein sequencing where PTH derivatives are sequentially cleaved and identified. While the conversion to alanine could potentially create ambiguity with Pth-alanine or Pth-serine (which also largely converts to alanine), preliminary analytical steps such as thin-layer chromatography can effectively distinguish this compound from these other compounds due to widely different R(f) values. publish.csiro.au

Table 1: Degradation of this compound under Acid Hydrolysis

Precursor Compound Condition Primary Byproduct Citation
This compound Strong Acid Hydrolysis (e.g., Hydriodic Acid) Alanine taylorandfrancis.com, publish.csiro.au
S-Carboxymethylcysteine Sulfone Acid Hydrolysis Alanine nih.gov

Hydrolytic Stability under Strong Acidic Conditions (e.g., Hydriodic Acid Hydrolysis Products)

The hydrolytic stability of this compound is relatively low under strong acidic conditions, a characteristic that is exploited for analytical purposes. Hydriodic acid (HI) hydrolysis is a robust method recommended for cleaving the thiohydantoin ring to regenerate free amino acids for quantitative analysis. publish.csiro.autaylorandfrancis.com This technique is particularly useful for PTH derivatives like this compound.

Studies have established that hydrolyzing this compound with 57% hydriodic acid at 127°C for 20 hours results in its conversion to alanine. taylorandfrancis.comtaylorandfrancis.com Another study using 5N HI at 140°C for 24 hours confirmed that alanine is the hydrolysis product. publish.csiro.au This method provides a means for unambiguous identification and quantification using an amino acid analyzer. publish.csiro.au

Hydriodic acid is often preferred over other strong acids like hydrochloric or hydrobromic acid. publish.csiro.au Hydrolysis with hydrobromic acid generally results in lower yields of the free amino acids and significant deamination. publish.csiro.au In contrast, HI hydrolysis provides good yields for most PTH derivatives, including those that are challenging to recover with other hydrolytic agents. publish.csiro.au For instance, while Pth-serine is not recovered after HCl or NaOH hydrolysis, its degradation product (alanine) is recovered with HI. publish.csiro.au Similarly, Pth-tryptophan degrades to a mixture of glycine (B1666218) and alanine with HI hydrolysis. publish.csiro.au

Table 2: Comparative Recovery of Amino Acids from PTH Derivatives via Hydriodic Acid Hydrolysis

PTH Derivative Hydrolysis Product with Hydriodic Acid Amino Acid Recovered (%) Citation
This compound Alanine Good Yields taylorandfrancis.com, publish.csiro.au
Pth-Alanine Alanine 94 publish.csiro.au
Pth-Serine Alanine High Yield publish.csiro.au
Pth-Threonine α-Amino-n-butyric acid High Yield publish.csiro.au
Pth-Tryptophan Glycine + Alanine 43% (Glycine), 26% (Alanine) publish.csiro.au
Pth-Glycine Glycine 100 (after 4 hrs) publish.csiro.au

Note: "Good Yields" is noted in the source text without a specific percentage for this compound, but it is grouped with others that hydrolyze efficiently. publish.csiro.autaylorandfrancis.com

Table 3: List of Chemical Compounds

Compound Name
This compound
Alanine
Hydriodic Acid
Pth-alanine
Pth-serine
Hydrobromic acid
Glycine
Pth-tryptophan
α-Amino-n-butyric acid
S-Carboxymethylcysteine Sulfone
Hydrochloric acid

Applications of Pth S Carboxymethylcysteine in Contemporary Protein Sequencing and Proteomics

Primary Amino Acid Sequence Determination via Automated Edman Degradation

Automated Edman degradation is a cornerstone technique for determining the primary amino acid sequence of a protein or peptide from its N-terminus. storyblok.comwikipedia.org The process involves a stepwise removal and identification of amino acid residues. Cysteine, in its native form, is unstable during this process and can be difficult to detect. shimadzu.comionsource.com To overcome this, a crucial preparatory step involves the reduction of disulfide bonds and subsequent alkylation of the resulting free sulfhydryl groups. ionsource.comuhcl.edu

A common alkylating agent is iodoacetic acid, which reacts with the thiol group of cysteine to form a stable S-carboxymethylcysteine (SCMC) residue. ionsource.comuhcl.edu During each cycle of the Edman degradation, the N-terminal amino acid is reacted with phenylisothiocyanate (PITC). wikipedia.orgfujifilm.com This modified amino acid is then cleaved from the peptide chain and converted into a more stable phenylthiohydantoin (PTH) derivative. wikipedia.orgfujifilm.com When the N-terminal residue is S-carboxymethylcysteine, the resulting derivative is Pth-S-carboxymethylcysteine. shimadzu.comcore.ac.uk

The mixture of PTH-amino acids generated from each cycle is then analyzed, typically by high-performance liquid chromatography (HPLC). fujifilm.com By identifying the specific PTH derivative in each cycle, the amino acid sequence is progressively revealed. The detection of this compound in a specific cycle unequivocally identifies the position of a cysteine residue in the polypeptide chain. shimadzu.comcore.ac.uk This chemical modification and subsequent identification are essential for obtaining a complete and accurate primary sequence. ionsource.com

Cysteine Residue Identification and Quantification in Complex Protein Samples

The identification and quantification of cysteine residues are fundamental to understanding a protein's structure, function, and redox state. This compound plays a central role in methodologies designed for this purpose.

Methodologies for Thiol Group Derivatization and Stabilization Prior to Sequencing

Cysteine residues are highly reactive and can form disulfide bonds with other cysteines, which complicates protein analysis. ionsource.com To accurately identify and quantify these residues, their thiol groups must be derivatized and stabilized. The most common method is reduction and S-carboxymethylation. ionsource.com This two-step process involves:

Reduction: Disulfide bonds within the protein are cleaved using a reducing agent like dithiothreitol (B142953) (DTT). shimadzu.comuhcl.edu This breaks the disulfide bridges, yielding free thiol groups on the cysteine residues.

Alkylation (Carboxymethylation): The newly formed thiol groups are then alkylated with iodoacetic acid. ionsource.comuhcl.edu This reaction forms S-carboxymethylcysteine, a stable derivative that prevents the re-formation of disulfide bonds. ionsource.com

This derivatization is critical because unmodified cysteine is destroyed during Edman degradation. ionsource.com By converting cysteine to the stable S-carboxymethylcysteine form, its presence and position can be reliably determined through the subsequent identification of this compound during sequencing. shimadzu.comionsource.com In some studies, radiolabeled iodoacetic acid (e.g., with ¹⁴C) is used, allowing for the quantification of cysteine residues by tracking the radioactivity of the resulting this compound. nih.govpnas.org

Elucidation of Disulfide Bonds through Carboxymethylation and Subsequent this compound Analysis

Determining the connectivity of disulfide bonds is a significant analytical challenge, crucial for understanding a protein's three-dimensional structure and stability. researchgate.netresearchgate.net A common strategy involves comparing peptide maps generated under reducing and non-reducing conditions. The analysis of this compound is integral to this process.

One approach involves the following steps:

A sample of the native protein is enzymatically digested without prior reduction. This keeps the disulfide bonds intact, resulting in disulfide-linked peptides.

A separate, identical sample is first reduced to break all disulfide bonds and then carboxymethylated with iodoacetic acid to block all cysteine residues. ionsource.com This sample is then digested with the same enzyme.

Both digests are analyzed, often by HPLC, and the peptide maps are compared. Peptides that are present in the non-reduced digest but absent in the reduced and carboxymethylated digest are the disulfide-linked peptides.

To identify which cysteines are linked, the disulfide-bonded peptides from the non-reduced digest are isolated. These isolated peptides are then reduced and carboxymethylated.

Subsequent Edman degradation of these newly carboxymethylated peptides will yield this compound at the positions corresponding to the original cysteine residues, revealing the specific cysteines that were involved in the disulfide bond. researchgate.net

This comparative analysis, reliant on the stable formation and detection of this compound, provides a robust method for mapping the intricate network of disulfide bridges within a protein. ionsource.comresearchgate.net

This compound as a Reference Standard for Analytical Calibration and Validation

In protein sequencing, the accurate identification of each PTH-amino acid derivative is paramount. This is typically achieved by comparing the retention time of the unknown PTH derivative from the sequencer with that of a known, purified PTH-amino acid standard in an HPLC system. fujifilm.comumich.edu this compound is commercially available as a high-purity crystalline powder for this purpose. fujifilm.com

The use of this compound as a reference standard is critical for several reasons:

Unambiguous Identification: By running a standard mixture of all possible PTH-amino acids, including this compound, a reference chromatogram is generated. shimadzu.com The elution time of the PTH derivative from an unknown sample can be directly compared to this standard, allowing for confident identification. core.ac.uk

System Calibration: It is used to calibrate the analytical instruments, ensuring that the separation and detection systems are functioning correctly. fujifilm.com

Method Validation: In developing and validating protein sequencing methodologies, this compound standards are used to confirm the method's ability to correctly identify modified cysteine residues. researchgate.net

The stability and well-characterized nature of the this compound standard make it an indispensable tool for ensuring the accuracy and reliability of automated Edman degradation results. fujifilm.com

Integration into Advanced Proteomics Workflows for Protein Characterization and Post-Translational Modification Analysis

While mass spectrometry (MS) has become a dominant technology in proteomics, Edman degradation, and by extension the analysis of this compound, remains a valuable and often complementary technique. researchgate.netthermofisher.com It is frequently integrated into larger proteomics workflows for comprehensive protein characterization. mdpi.comthermofisher.com

Bottom-up proteomics, the most common MS-based approach, involves analyzing peptides generated from protein digestion. thermofisher.com The identification of post-translational modifications (PTMs), such as those involving cysteine, is a key aspect of these studies. nih.gov The chemical derivatization to form S-carboxymethylcysteine is a standard procedure in sample preparation for MS-based proteomics as well, as it prevents disulfide bond scrambling and ensures peptides are amenable to analysis. ionsource.com

Edman degradation provides an orthogonal approach that can confirm MS findings or provide information that is difficult to obtain by MS alone. For instance:

N-terminal Sequencing: It provides unequivocal N-terminal sequence data, which can be difficult to ascertain from MS data, especially if the N-terminus is "ragged" (i.e., has multiple starting points). wikipedia.org

PTM Confirmation: The identification of this compound can confirm the presence of a cysteine at a specific location, which can be particularly useful when validating PTMs identified by MS. pnas.org

Complex Disulfide Patterns: For proteins with complex or closely spaced disulfide bonds, the combination of Edman degradation after partial reduction and differential alkylation can provide clearer data on connectivity than MS-based methods alone. researchgate.net

The integration of data from both Edman sequencing (yielding this compound) and mass spectrometry provides a more complete and robust characterization of a protein's primary structure and its modifications.

Future Perspectives and Emerging Research Avenues for Pth S Carboxymethylcysteine in Biochemical Analysis

Development of Novel Derivatization Reagents and Methodologies for Enhanced Performance

The classic Edman degradation procedure utilizes phenylisothiocyanate (PITC) as the derivatizing reagent to react with the N-terminal amino acid. creative-proteomics.comnih.gov The resulting PTH-amino acids, including Pth-S-Carboxymethylcysteine, are typically identified by their characteristic retention times in high-performance liquid chromatography (HPLC) with UV detection. mtoz-biolabs.comspringernature.com However, the pursuit of greater sensitivity has driven research into alternative reagents and methods.

Future developments are focused on overcoming the limitations of PITC. While modifying the PITC structure can enhance detectability, it often comes at the cost of reduced reactivity or introduces by-products that interfere with analysis, diminishing the signal-to-noise ratio. google.com Alternative strategies that have been explored include the use of fluorescent Edman-type reagents, such as 4-(5′,6′-dimethoxybenzothiazolyl)phenylisothiocyanate, which promise to increase sensitivity into the low femtomole range. nih.govresearchgate.net However, these have yet to see routine use due to challenges in both the chemistry and instrumentation. nih.gov

Another promising avenue is the development of derivatization reagents specifically designed for mass spectrometry (MS) detection. nih.gov Reagents like 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (B1207046) (APDS) and novel phosphazene-based reagents are being developed for general amino acid analysis and could potentially be adapted for Edman chemistry. nih.govnih.gov These reagents aim to improve ionization efficiency and provide a stable, detectable tag for highly sensitive LC-MS/MS analysis. rsc.org A novel method has also been developed that involves the derivatization of multiple functional groups (amino, carboxyl, and phenolic hydroxyl) with 1-bromobutane, enhancing the hydrophobicity and basicity of amino acids for high-sensitivity detection by LC-MS/MS, with detection limits reported between 5.4 and 91 fmol. rsc.org

The table below summarizes a comparison of traditional and emerging derivatization approaches.

Derivatization Approach Reagent Example Detection Method Advantages Challenges
Traditional Edman Phenylisothiocyanate (PITC)HPLC-UVWell-established, reliable. creative-proteomics.comLimited sensitivity (picomole range), by-product interference. google.comnih.gov
Fluorescent Derivatization 4-(5′,6′-Dimethoxybenzothiazolyl) phenylisothiocyanateHPLC-FluorescencePotential for femtomole sensitivity. nih.govresearchgate.netNot yet in routine use, requires further development of chemistry and instrumentation. nih.gov
MS-Focused Derivatization 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (APDS)LC-MS/MSHigh sensitivity and specificity, rapid analysis. nih.govRequires adaptation for sequential Edman degradation.
Multi-group Derivatization 1-bromobutaneLC-MS/MSHigh sensitivity (fmol range), improved hydrophobicity. rsc.orgComplex derivatization of multiple functional groups. rsc.org

Evolution of Analytical Platforms for Improved Sensitivity and High-Throughput Analysis

The identification of this compound has traditionally relied on reverse-phase high-performance liquid chromatography (RP-HPLC). springernature.comnih.gov Improvements in this area have focused on using microbore columns (0.8-1.0 mm) to achieve sensitivity in the 1-5 picomole range. nih.gov However, significant leaps in sensitivity beyond this level are unlikely with HPLC-UV alone. nih.gov

The major evolution in analytical platforms has been the integration of mass spectrometry (MS) with liquid chromatography (LC) or as a standalone detector. nih.gov

LC-MS: Techniques like thermospray LC-MS and electrospray ionization (ESI) MS have been developed to confirm PTH-amino acid identities, including this compound. nih.govacs.org ESI-MS, in particular, has demonstrated the potential for sub-femtomole detection limits and can distinguish between isomeric residues like leucine (B10760876) and isoleucine based on their fragmentation spectra. acs.org

Accelerator Mass Spectrometry (AMS): A groundbreaking approach involves coupling Edman degradation with AMS for the detection of ¹⁴C-labeled PTH-amino acids. This method pushes sensitivity to the attomole (amol) level, representing a potential 1,000-fold increase in sensitivity over current sequencers. pnas.org Although it requires labeling the protein with ¹⁴C, the extremely low background and high selectivity offer unparalleled detection capabilities. pnas.org

High-Throughput Systems: The demand for faster analysis has spurred the development of next-generation protein sequencing (NGPS) platforms. frontlinegenomics.com These include microfluidic chip-based Edman systems that reduce sample requirements to the nanogram level and "fluorosequencing," which combines Edman chemistry with single-molecule fluorescence imaging. mtoz-biolabs.comfrontlinegenomics.com Nanopore-based technologies are also emerging, which identify amino acids by the electrical signal they create while passing through a nanoscale pore, offering a potential route to real-time, high-throughput sequencing without derivatization. frontlinegenomics.com

The following table compares various analytical platforms used for PTH-amino acid analysis.

Analytical Platform Typical Sensitivity Throughput Key Features
HPLC with UV Detection Low Picomole (1-5 pmol) nih.govModerateStandard, robust method; relies on retention time matching. springernature.com
Capillary HPLC Femtomole (~300-500 fmol) pnas.orgModerateIncreased sensitivity over standard HPLC due to smaller column diameters. pnas.org
LC-MS (ESI-MS/MS) Sub-femtomole acs.orgHighProvides mass information for definitive identification; can distinguish isomers. acs.org
Edman with AMS Detection Attomole (<1 amol) pnas.orgHighExtremely high sensitivity; requires isotopic labeling. pnas.org
Next-Gen Fluorosequencing Single-moleculeMassively ParallelIntegrates Edman chemistry with fluorescence imaging for high-throughput analysis. frontlinegenomics.com
Nanopore Sequencing Single-moleculeHighReal-time, direct sequencing without labels; still in development. frontlinegenomics.com

Expanding the Scope of this compound Applications in Structural Biology Research

The precise identification of this compound via N-terminal sequencing is a cornerstone of structural biology. mtoz-biolabs.com It serves to verify the identity and integrity of recombinant proteins destined for complex structural analysis by methods like X-ray crystallography or NMR spectroscopy. creative-proteomics.commtoz-biolabs.com Knowing the exact N-terminus, including the location of modified cysteine residues, is critical for understanding a protein's structure-function relationship. mtoz-biolabs.com

Emerging applications are leveraging this precision for more complex biological questions:

Characterizing Protein Modifications: While Edman degradation is primarily for primary sequence, its ability to pinpoint specific residues like S-Carboxymethylcysteine is invaluable. This precision complements MS-based methods, which excel at identifying a broader range of post-translational modifications (PTMs) but can sometimes struggle with N-terminal heterogeneity. creative-proteomics.com The combination of Edman degradation and MS provides a powerful approach for comprehensive protein characterization. pnas.org

Constraining Structural Models: In NMR studies of protein fragments, such as G protein-coupled receptor loops, S-carboxymethylcysteine can be introduced alongside another cysteine to form a disulfide bridge, which helps constrain the peptide's conformation and obtain structures closer to their native state. qub.ac.uk

Integration with AI and Predictive Modeling: Future research will likely see a deeper integration of Edman sequencing data with artificial intelligence platforms. mtoz-biolabs.com By combining the definitive N-terminal sequence data from Edman degradation (including this compound identification) with MS fragment data and AI-driven structure predictions like AlphaFold, researchers can build highly accurate models of complex protein variants and assemblies. mtoz-biolabs.com This synergy enhances the reliability of structural predictions and provides a more complete picture of a protein's architecture and function.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying and quantifying Pth-S-Carboxymethylcysteine in biological samples?

  • Answer : this compound is commonly analyzed using high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry. Standard protocols involve derivatization to enhance detectability, as seen in amino acid analysis workflows. For validation, researchers should include calibration curves using certified reference materials (e.g., Wako standards) and report recovery rates, precision (RSD <5%), and limits of detection (LOD) . Method optimization should account for matrix effects, such as interference from other thiol-containing compounds.

Q. How can researchers synthesize this compound derivatives for mechanistic studies?

  • Answer : Synthesis typically involves carboxymethylation of cysteine residues under alkaline conditions using iodoacetic acid. Reaction parameters (pH, temperature, and molar ratios) must be tightly controlled to avoid over-alkylation or side reactions. Post-synthesis purification via ion-exchange chromatography or preparative HPLC is critical, with structural confirmation using NMR (e.g., ¹H and ¹³C spectra) and high-resolution mass spectrometry. Detailed protocols for analogous compounds (e.g., S-carboxyethylcysteine) are described in synthetic chemistry literature .

Q. What experimental controls are essential when studying this compound’s stability under varying pH conditions?

  • Answer : Stability studies require controls for oxidation (e.g., nitrogen atmosphere, chelating agents like EDTA) and temperature regulation. Buffer systems (e.g., phosphate, Tris) must be pre-screened for compatibility. Degradation kinetics should be monitored using time-course HPLC analyses, with data normalized to internal standards. Statistical validation (e.g., ANOVA for pH-dependent degradation rates) ensures robustness .

Advanced Research Questions

Q. How can contradictory data on this compound’s redox behavior be reconciled in mechanistic studies?

  • Answer : Discrepancies often arise from differences in experimental conditions (e.g., oxygen levels, buffer composition). Researchers should perform systematic reviews to compare methodologies, apply meta-analytic tools (e.g., random-effects models) to quantify heterogeneity, and design follow-up experiments under standardized conditions. Sensitivity analyses (e.g., subgrouping by pH or temperature) help isolate confounding variables .

Q. What advanced statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity assays?

  • Answer : Non-linear regression models (e.g., Hill equation, log-logistic curves) are suitable for dose-response data. Bayesian hierarchical models can account for inter-experiment variability. Researchers must report goodness-of-fit metrics (e.g., R², AIC) and validate assumptions (e.g., normality of residuals). Collaboration with statisticians during study design minimizes Type I/II errors .

Q. How can researchers design experiments to probe this compound’s interaction with metalloenzymes?

  • Answer : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities. Competitive inhibition assays with known metal chelators (e.g., EDTA) clarify mechanistic pathways. Structural studies (X-ray crystallography or cryo-EM) require highly purified protein-ligand complexes. Pre-experimental molecular docking simulations (e.g., AutoDock Vina) guide hypothesis generation .

Q. What methodologies address reproducibility challenges in this compound-based redox signaling studies?

  • Answer : Implement open-science practices: publish raw datasets, detailed protocols (e.g., via protocols.io ), and negative results. Use orthogonal assays (e.g., fluorometric thiol quantification alongside HPLC) to cross-validate findings. Inter-laboratory collaborations with standardized reagents and protocols reduce technical variability .

Methodological Frameworks

Q. How should systematic reviews on this compound’s therapeutic potential be structured?

  • Answer : Follow PRISMA guidelines: define inclusion/exclusion criteria (e.g., in vitro vs. in vivo studies), conduct risk-of-bias assessments (ROBIS tool), and synthesize evidence using GRADE criteria. Meta-analyses of preclinical data should address heterogeneity via subgroup analyses (e.g., by disease model or dosage). Information specialists ensure comprehensive database searches (PubMed, Embase, Web of Science) .

Q. What ethical considerations apply to in vivo studies involving this compound?

  • Answer : Adhere to ARRIVE 2.0 guidelines for animal research: justify sample sizes, minimize suffering, and obtain ethics committee approval. For human studies, ensure informed consent and compliance with GDPR for data handling. Document ethical approval (committee name, approval date, protocol number) in all publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.